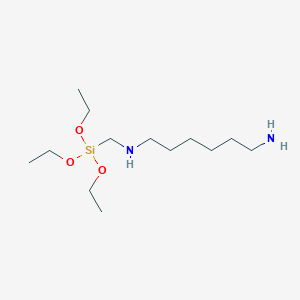

1,6-ヘキサンジアミン、N-((トリエトキシシリル)メチル)-

説明

Synthesis Analysis

The synthesis of derivatives of 1,6-Hexanediamine, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), involves processes designed to enhance the functionality of the hexanediamine backbone for specific applications, such as dental restorations (Nie & Bowman, 2002). Similarly, the development of 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts highlights a synthetic approach aimed at producing materials with corrosion inhibition properties (Ali & Saeed, 2001).

Molecular Structure Analysis

The molecular structure of compounds derived from 1,6-Hexanediamine, such as the supramolecular compound 1,6-hexanediamine trimolybdate (HDAMo), demonstrates the versatility of hexanediamine as a building block for complex structures. The study of HDAMo reveals a monoclinic system with unique photochromic properties, showcasing the potential of hexanediamine derivatives in material science (Sun et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1,6-Hexanediamine derivatives enables a variety of applications. For instance, the synthesis of adipic acid, 1,6-hexanediol, and 1,6-hexanediamine from 1,3-butadiene through hydroformylation demonstrates the compound's utility in producing industrially relevant monomers (Mormul Jaroslaw Michael et al., 2016).

Physical Properties Analysis

The solubility and thermodynamic behavior of 1,6-Hexanediamine in various solvents have been thoroughly investigated, providing essential data for its application in different mediums. The solubility in mono-solvents and binary solvents like 1-butanol + cyclohexane exhibits a positive correlation with temperature, offering insights into its behavior in solvent mixtures (Li et al., 2017).

Chemical Properties Analysis

科学的研究の応用

溶解度と熱力学的特性

1,6-ヘキサンジアミンの誘導体であるN,N'-ビス(2,2,6,6-テトラメチル-4-ピペリジニル)-1,6-ヘキサンジアミンの溶解度は、7種類の純溶媒と2種類の2元溶媒混合物中で研究されてきました . この研究は、結晶化手順の設計とシミュレーションにとって重要です .

ヒンダードアミン系光安定剤の合成

1,6-ヘキサンジアミン誘導体は、ヒンダードアミン系光安定剤の合成における重要な中間体です。 これらの安定剤は、ポリプロピレン、ポリエチレン、エポキシ樹脂、その他のポリマーの合成に広く使用されています .

結晶化技術

蒸留や吸着などの他の一般的な分離方法に比べていくつかの利点を持つ結晶化技術は、1,6-ヘキサンジアミン誘導体などの化合物の純溶媒または溶媒混合物中での溶解度を理解することで改善できます .

半芳香族ポリアミドの合成

1,6-ヘキサンジアミンは、ポリ(デカメチレンテレフタルアミド)(PA10T)などのバイオベースの半芳香族ポリアミドの合成に使用されます。 コポリアミドPA10T/6Tに1,6-ヘキサンジアミン(HAD)を添加すると、融点を効果的に調整して加工性を向上させることができます .

機械的特性向上

PA10T/6Tの曲げ弾性率や引張強さなどの機械的特性は、1,6-ヘキサンジアミンの含有量が増加すると著しく向上します .

熱安定性

PA10T/6Tなどの1,6-ヘキサンジアミンで合成されたポリアミドは、優れた熱安定性を備えています。 これにより、電気、自動車、航空宇宙、軍事産業など、耐熱性が必要とされる用途に適しています .

Safety and Hazards

特性

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)